REACTION_CXSMILES
|
C(=O)=O.CO.[OH:6][CH:7]([CH2:21][OH:22])[CH2:8][CH2:9][NH:10][C:11](=[O:20])[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[CH2:13]([O:12][C:11](=[O:20])[NH:10][CH2:9][CH2:8][C@H:7]([OH:6])[CH2:21][OH:22])[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:0.1|
|
Name
|
CO2 MeOH
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(CCNC(OCC1=CC=CC=C1)=O)CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared accordingly to WO2011107608),
|
Type
|
WASH
|
Details
|
faster eluting isomer (Peak 1)
|
Type
|
CUSTOM
|
Details
|
35° C., 210 nm
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(NCC[C@@H](CO)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |